molecular formula C12H15Cl2NO B3200123 [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine CAS No. 1017407-65-6

[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine

Cat. No.: B3200123
CAS No.: 1017407-65-6
M. Wt: 260.16 g/mol
InChI Key: OTLXOVICQVYJJA-UHFFFAOYSA-N
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Description

[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine is a tertiary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2,4-dichlorophenyl group and a methanamine moiety. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of approximately 260.16 g/mol (inferred from structural analogs) . This compound has been identified as a key intermediate in pharmaceutical synthesis, particularly for antidepressants like sertraline hydrochloride, where structural analogs are utilized in multi-step processes . The dichlorophenyl group contributes to electron-withdrawing effects, influencing reactivity and binding affinity in bioactive molecules .

Properties

IUPAC Name

[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLXOVICQVYJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017407-65-6
Record name [4-(2,4-dichlorophenyl)oxan-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine typically involves the reaction of 2,4-dichlorophenyl derivatives with oxan-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process is monitored to ensure consistent quality and yield. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: Industrially, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

[4-(3-Chlorophenyl)oxan-4-yl]methanamine
  • Structure : Chlorine at the 3-position of the phenyl ring.
  • Applications: Limited data, but similar intermediates are used in heterocyclic drug synthesis .
[4-(4-Methylphenyl)oxan-4-yl]methanamine Hydrochloride
  • Structure : Methyl group at the 4-position of the phenyl ring.
  • Synthesis : Prepared via reductive amination, with hydrochloride salt improving stability .
(4-Fluorophenyl)(oxan-4-yl)methanamine
  • Structure : Fluorine at the 4-position of the phenyl ring.
  • Properties : Fluorine’s electronegativity and small atomic radius balance lipophilicity (LogP ~2.3) and metabolic stability, making it a common bioisostere in drug design .

Modifications to the Oxane Ring

[4-(Methoxymethyl)oxan-4-yl]methanamine Hydrochloride
  • Structure : Methoxymethyl substituent on the oxane ring.
  • Properties : The polar methoxy group enhances hydrophilicity (molecular weight: 195.69 g/mol) and may improve aqueous solubility, critical for formulation .
[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine
  • Structure : Cyclobutyl ring replaces oxane.
  • Molecular weight: 230.14 g/mol .

Biological Activity

[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxan-4-ylmethanamine structure, characterized by the presence of a dichlorophenyl group. This configuration imparts distinct chemical properties that influence its interactions with biological molecules.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through various interactions such as covalent bonding and hydrogen bonding.
  • Receptor Binding : It may influence cell signaling pathways by binding to receptors, thereby modulating cellular responses. This interaction can lead to changes in gene expression and cellular metabolism.

Cellular Effects

The compound has shown significant effects on various cell types:

  • Gene Expression : Research indicates that this compound can alter the expression of genes involved in metabolic processes. This modulation can result in significant changes in cellular metabolism.
  • Cell Signaling : By interacting with signaling molecules, the compound can impact essential signaling pathways within cells, potentially leading to altered cellular functions.

Temporal Effects in Laboratory Settings

Studies have demonstrated that the effects of this compound can vary over time due to its stability and degradation:

  • Degradation : The compound exhibits degradation over time, which can lead to a decrease in its biological activity. Long-term exposure may result in altered gene expression and metabolic activity within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical modulator. The inhibition was quantified using IC50 values to assess potency.
  • Cellular Response Assessment : Research involving cell lines revealed that treatment with this compound led to significant changes in gene expression profiles, indicating its role as a regulatory agent in cellular metabolism.
  • Pharmacological Applications : Investigations into the therapeutic potential of this compound suggest it could be utilized in drug development due to its ability to interact with biological targets effectively.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2,4-Dichlorophenoxyacetic acidContains a dichlorophenoxy groupHerbicidal activity; interacts with plant growth hormones
2,4-DichlorophenolPrecursor for various chemical compoundsAntiseptic properties; moderate antibacterial activity
This compoundUnique oxan structure; dichlorophenyl groupModulates enzyme activity; alters gene expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine

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